Cas no 1404-23-5 (Pleurotine)
Pleurotine structure
Product Name:Pleurotine
CAS-Nr.:1404-23-5
MF:C21H22O5
MW:354.396386623383
CID:903104
PubChem ID:344218
Update Time:2025-04-19
Pleurotine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pleurotine
- (S)-(-)-hexanolide; (S)-5-Hexanolide; (S)-6-Methyltetrahydropyran-2-one; (S)-5-hydroxy-hexanoic acid lactone; (S)-6-methyl-tetrahydro-pyran-2-one; AC1OJJ67; ZINC04521558; (S)-|A-Hexalactone; (-)-|A-Hexalactone; (S)-Tetrahydro-6-methyl-2H-pyran-2-one; (5S)-Methyl-5-pentanolide; (S)-Dihydroparasorbic Acid; (-)-6-Methyl-tetrahydro-2-pyrone; (S)-6-methyltetrahydro-2H-pyran-2-one; (-)-(S)-5-Hexanolide;
- (1S,4R,5R,8R,15R,18S,21R,22R)-5-methyl-7,16-dioxahexacyclo[13.6.1.01,8.04,21.09,14.018,22]docosa-9(14),11-diene-10,13,17-trione
- Pleurotin(e)
- NSC 401005
- 2H-5,12d-Ethanofuro(4',3',2':4,10)anthra(9,1-b,c)oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-, (2aalpha,4abeta,5beta,6beta,8aalpha,12bbeta,12cbeta,12dbeta)-(-)-
- PLEUROTINE [MI]
- Geogenine
- Q27285210
- 1404-23-5
- UNII-O1NJT91NK5
- 2H-5,12D-ETHANOFURO(4',3',2':4,10)ANTHRA(9,1-BC)OXEPIN-2,9,12-TRIONE, 2A,3,4,4A,5,6,7,8A,12B,12C-DECAHYDRO-6-METHYL-, (2AR,4AS,5S,6S,8AS,12BS,12CS,12DR)-REL-(-)-
- O1NJT91NK5
- 2H-5,12D-ETHANOFURO(4',3',2':4,10)ANTHRA(9,1-BC)OXEPIN-2,9,12-TRIONE, 2A,3,4,4A,5,6,7,8A,12B,12C-DECAHYDRO-6-METHYL-, (2A.ALPHA.,4A.BETA.,5.BETA.,6.BETA.,8A.ALPHA.,12B.BETA.,12C.BETA.,12D.BETA.)-(-)-
- Antibiotic P1
- CHEMBL1976986
- 10-Methyl-6a,7,7a,8,9,9a,9b,9c,9d,10,11,12a-dodecahydrobenzo[6,7][1]benzofuro[3,4,5-ijk]cyclopenta[ef][2]benzoxepine-1,4,6(4bH)-trione
- NSC401005
- 2H-5,3',2':4,10]anthra[9,1-bc]oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-
- DTXSID30930780
- NCI60_003753
- 2H-5,12d-Ethanofuro[4',3',2':4,10]anthra[9,1-bc]oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-
- Pleurotin
-
- Inchi: 1S/C21H22O5/c1-9-8-25-19-16-14(23)5-4-13(22)15(16)18-17-11(20(24)26-18)2-3-12-10(9)6-7-21(12,17)19/h4-5,9-12,17-19H,2-3,6-8H2,1H3/t9-,10-,11-,12+,17-,18-,19-,21-/m0/s1
- InChI-Schlüssel: QCPDBEXGCHOIDE-ZPUAQPQFSA-N
- Lächelt: O1C[C@H](C)[C@@H]2CC[C@@]34[C@@H]1C1C(C=CC(C=1[C@H]1[C@@H]3[C@@H](C(=O)O1)CC[C@@H]42)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 354.14676
- Monoisotopenmasse: 354.14672380g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 0
- Komplexität: 807
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 69.7Ų
Experimentelle Eigenschaften
- PSA: 69.67
Pleurotine Verwandte Literatur
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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